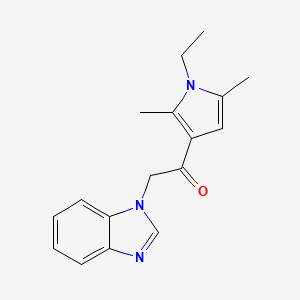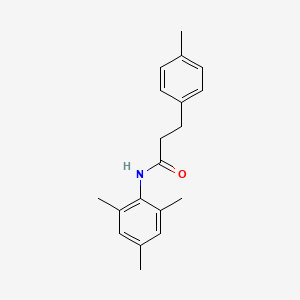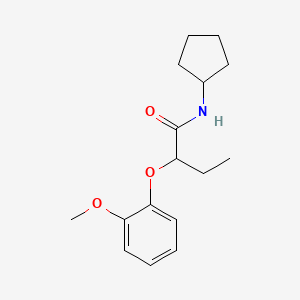![molecular formula C14H14FNO3S2 B4442890 5-FLUORO-2-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4442890.png)
5-FLUORO-2-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
5-Fluoro-2-methoxy-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfanyl group attached to a benzene ring, along with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amine group is then sulfonated using sulfonyl chloride to introduce the sulfonamide functional group.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methoxy-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-Fluoro-2-methoxy-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar in structure but lacks the sulfonamide group.
2-Methoxy-5-nitrobenzene: Contains a nitro group instead of a sulfonamide group.
5-Fluoro-2-methoxybenzenesulfonamide: Similar but lacks the methylsulfanyl group.
Uniqueness
5-Fluoro-2-methoxy-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, methoxy group, and methylsulfanyl group, along with the sulfonamide functionality, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S2/c1-19-12-8-7-10(15)9-14(12)21(17,18)16-11-5-3-4-6-13(11)20-2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOYFIJQSGWVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-N-(1-phenylethyl)benzamide](/img/structure/B4442810.png)
![N-(tert-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442815.png)
![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4442831.png)

![N-(4-bromophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442840.png)
![N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4442845.png)
![N-[4-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442849.png)

![Ethyl {2-methoxy-4-[(pyridin-3-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B4442864.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442873.png)
![4-methoxy-N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4442879.png)
![1-[(dimethylamino)sulfonyl]-N-(4-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4442895.png)
![N-(2-phenylethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4442896.png)

